Cupric formate

Catalog No.
S567699
CAS No.
544-19-4
M.F
C2H4CuO4
M. Wt
155.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cupric formate

CAS Number

544-19-4

Product Name

Cupric formate

IUPAC Name

copper;formic acid

Molecular Formula

C2H4CuO4

Molecular Weight

155.60 g/mol

InChI

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3);

InChI Key

NUPDXCHQQCJFPJ-UHFFFAOYSA-N

SMILES

C(=O)[O-].C(=O)[O-].[Cu+2]

solubility

12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL
Practically insol in most organic solvents

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)O.C(=O)O.[Cu]

The exact mass of the compound Cupric formate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.5 g sol in 100 ml cold water; 0.25 g sol in 100 ml alcoholpractically insol in most organic solvents. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cupric formate (CAS 544-19-4) is a highly specialized metal-organic precursor primarily utilized in the formulation of particle-free conductive inks and advanced catalytic materials. Unlike standard inorganic copper salts, cupric formate possesses an intrinsic self-reducing capability; the formate ligand acts as an internal reducing agent that thermally decomposes to yield high-purity metallic copper, carbon dioxide, and hydrogen gas [1]. This decomposition pathway eliminates the need for harsh external reducing atmospheres during processing. Consequently, it serves as the benchmark precursor for metal-organic decomposition (MOD) workflows, offering complete solubility in alkanolamine solvent systems and enabling the low-temperature fabrication of highly conductive copper traces on temperature-sensitive flexible substrates [2].

Substituting cupric formate with cheaper, more common copper salts or pre-formed copper nanoparticles introduces critical process failures in advanced manufacturing. Copper(II) acetate and copper(II) oleate decompose into complex admixtures of copper oxides (Cu2O, CuO) and carbonaceous residues, requiring secondary reduction steps at elevated temperatures that melt flexible polymer substrates like PET [1]. Inorganic salts such as copper(II) sulfate leave corrosive sulfur residues that poison electrical conductivity and catalytic active sites [2]. While pre-formed copper nanoparticle inks offer an alternative, they suffer from rapid atmospheric oxidation, short shelf lives, and severe nozzle-clogging during industrial inkjet printing. Cupric formate bypasses these issues by providing a true, particle-free solution that cleanly decomposes into pure metallic copper at low temperatures without leaving insulative organic or halide residues [3].

Thermal Decomposition Pathway and Phase Purity

The commercial viability of copper precursors in printed electronics depends on their ability to yield pure metal without external reducing gases. Thermogravimetric and X-ray diffraction analyses demonstrate that cupric formate decomposes completely near 200°C (and as low as 100–150°C when complexed with amines), yielding pure metallic copper, H2, and CO2[1]. In direct contrast, copper(II) acetate begins decomposing at 168°C but yields a contaminated admixture of Cu2O, CuO, and Cu, which requires further high-temperature reduction to become conductive[2].

Evidence DimensionDecomposition products and phase purity at ≤200°C in inert/ambient atmosphere
Target Compound DataCupric formate yields 100% pure metallic Cu (self-reduced by formate ligands)
Comparator Or BaselineCopper(II) acetate yields a non-conductive admixture of Cu2O, CuO, and Cu
Quantified DifferenceComplete elimination of oxide byproducts without external reducing gas
ConditionsThermal decomposition at 150–200°C under N2 or ambient conditions

Enables the direct printing of highly conductive copper on temperature-sensitive plastics without requiring expensive, hazardous hydrogen reduction furnaces.

Electrical Resistivity of Sintered Films

The ultimate metric for a conductive precursor is the electrical resistivity of the final sintered film. Formate-based metal-organic decomposition (MOD) inks achieve resistivity values as low as 3 to 5 times that of bulk copper (approx. 1.7–2.5 × 10^-7 Ω·m) after low-temperature sintering at 200°C[1]. Comparative studies using identical photonic or thermal sintering conditions reveal that copper acetate and copper oleate inks produce films with significantly higher surface roughness, non-uniform morphology, and severe peeling, resulting in substantially higher electrical resistance and poor substrate adhesion [2].

Evidence DimensionSintered film electrical resistivity and morphological integrity
Target Compound DataCupric formate inks achieve 3–5x bulk copper resistivity (~2 × 10^-7 Ω·m) with dense, uniform morphology
Comparator Or BaselineCopper acetate and oleate inks exhibit non-uniform, peeling morphology with orders-of-magnitude higher resistivity
Quantified Difference>10x improvement in conductivity and elimination of film peeling
ConditionsSintered at 200°C or via photonic flash sintering on glass/polyimide substrates

Guarantees that printed electronic traces meet the strict conductivity and adhesion tolerances required for commercial flexible circuits and RFID tags.

Formulation Stability and Printability vs. Nanoparticle Suspensions

Industrial roll-to-roll printing requires inks that do not clog printheads or degrade in storage. Cupric formate dissolves completely in alkanolamine solvents to form stable, particle-free complex solutions. These MOD inks demonstrate superior environmental stability and shelf life compared to traditional copper nanoparticle suspensions, which are highly susceptible to rapid surface oxidation and agglomeration [1]. Furthermore, because the formate ink is a true solution, it entirely eliminates the nozzle-clogging issues associated with high-loading nanoparticle dispersions, ensuring continuous, maintenance-free printing [2].

Evidence DimensionPrinthead reliability and ink shelf life
Target Compound DataParticle-free cupric formate complex solutions (zero particulate clogging, high oxidation resistance in solution)
Comparator Or BaselineCopper nanoparticle inks (frequent nozzle clogging, rapid oxidation requiring capping agents)
Quantified DifferenceComplete elimination of particulate-induced nozzle clogging and extended operational shelf life
ConditionsContinuous industrial inkjet printing (e.g., piezoelectric printheads) and ambient storage

Drastically reduces equipment downtime and maintenance costs in large-scale printed electronics manufacturing.

Particle-Free Metal-Organic Decomposition (MOD) Inks for Flexible Electronics

Driven by its low-temperature, self-reducing decomposition profile, cupric formate is a highly effective precursor for MOD inks. It allows manufacturers to print highly conductive copper traces on thermally sensitive substrates like PET and polyimide without the need for high-temperature hydrogen sintering, making it essential for RFID tags, flexible displays, and wearable sensors [1].

Photonic Flash Sintering Workflows

Because cupric formate yields dense, uniform metallic films without the severe peeling seen in acetate or oleate precursors, it is highly compatible with intense pulsed light (IPL) or photonic sintering. This enables millisecond-scale conversion of printed patterns into conductive copper, aligning with high-throughput roll-to-roll manufacturing environments [2].

High-Purity Copper Catalyst Precursor

For chemical synthesis and industrial catalysis, the absence of sulfur, halides, and heavy carbonaceous residues during decomposition makes cupric formate a preferred precursor for generating supported copper nanoparticles. The clean evolution of CO2 and H2 ensures that the resulting catalytic active sites remain unpoisoned, maximizing turnover frequencies in hydrogenation and cross-coupling reactions [3].

Physical Description

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999)

Color/Form

Powder-blue, turquoise, or royal blue crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

154.940556 g/mol

Monoisotopic Mass

154.940556 g/mol

Heavy Atom Count

7

Density

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink

Melting Point

ca 200 °C (decomp)

UNII

FQ5WX1800C

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

544-19-4

Wikipedia

Cupric formate

Methods of Manufacturing

From cupric carbonate and formic acid: Martin, Waterman, J Chem Soc 1959, 1359.
The reaction of copper(II) oxide, carbonate or hydroxide with formic acid is used to prepare the product.

General Manufacturing Information

Formic acid, copper(2+) salt (2:1): ACTIVE

Stability Shelf Life

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/

Dates

Last modified: 08-15-2023

Explore Compound Types